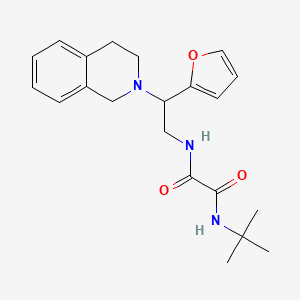

8-methoxy-2-oxo-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

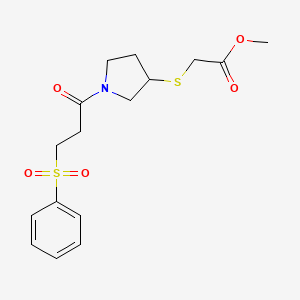

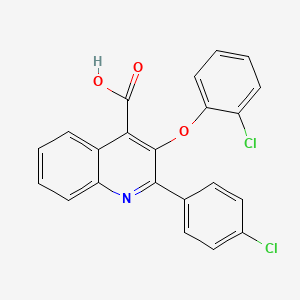

“8-methoxy-2-oxo-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide” is a biochemical compound with the molecular formula C14H10N2O4S and a molecular weight of 302.3 . It’s also known as "2H-1-benzopyran-3-carboxamide, 8-methoxy-2-oxo-N-2-thiazolyl-" .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.3 and a molecular formula of C14H10N2O4S . More specific physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthetic Protocols and Applications in Drug Development

Chromene derivatives, including the core structure of "8-methoxy-2-oxo-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide," play a significant role in pharmacological research due to their presence in secondary metabolites with considerable importance. The synthesis of these compounds often involves innovative protocols that aim to address the limited quantities produced by natural sources. Techniques such as Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and radical-mediated cyclization highlight the versatility and efficiency of synthetic approaches to access these biologically relevant frameworks (Mazimba, 2016).

Pharmacological Importance

The pharmacological significance of chromene derivatives extends across a wide range of applications, from anticancer drugs with high tumor specificity and reduced keratinocyte toxicity (Sugita et al., 2017) to their role in the development of new drugs targeting the central nervous system (CNS). Functional chemical groups within these compounds, such as heterocycles with nitrogen, sulfur, and oxygen, are crucial for the expression of pharmacological activity, providing a foundation for synthesizing compounds with CNS activity (Saganuwan, 2017).

Potential as Alternative Medicine

Osthole, a compound structurally related to chromenes, demonstrates the potential of such derivatives in alternative medicine. Its multiple pharmacological actions, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities, underscore the therapeutic versatility of chromene derivatives. These activities are attributed to the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, though further studies are required to fully understand the mechanisms (Zhang et al., 2015).

properties

IUPAC Name |

8-methoxy-2-oxo-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c1-19-10-4-2-3-8-7-9(13(18)20-11(8)10)12(17)16-14-15-5-6-21-14/h2-7H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBSLGRCQBTQGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]pentanamide](/img/structure/B2813315.png)

![7-(4-Benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2813317.png)

![[1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2813319.png)

![Ethyl 4-[2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2813325.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2813330.png)

![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813334.png)